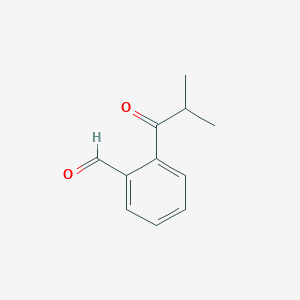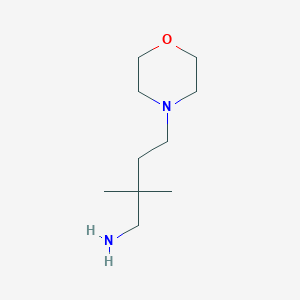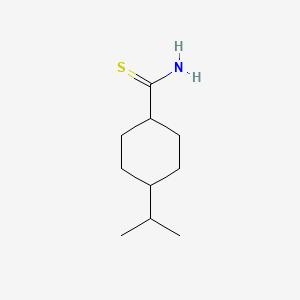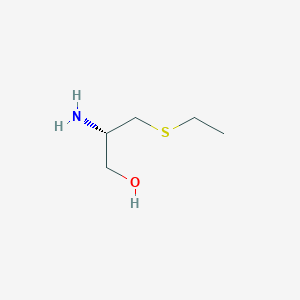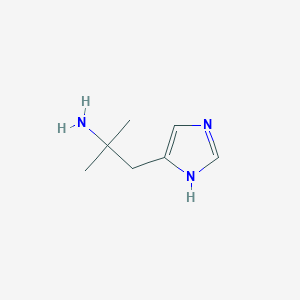
1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine. This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various substituted imidazoles.
科学的研究の応用
1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole .
- Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate .
Uniqueness
1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine is unique due to its specific structural features and the presence of the imidazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C7H13N3 |
|---|---|
分子量 |
139.20 g/mol |
IUPAC名 |
1-(1H-imidazol-5-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-7(2,8)3-6-4-9-5-10-6/h4-5H,3,8H2,1-2H3,(H,9,10) |
InChIキー |
JTZKUGOOSKYHBX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CN=CN1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


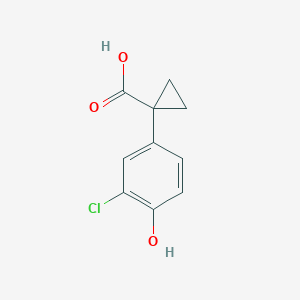
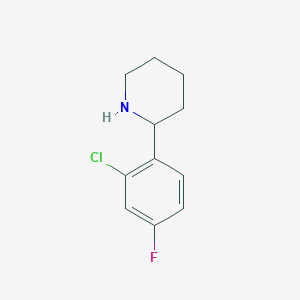
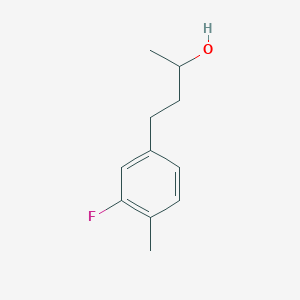
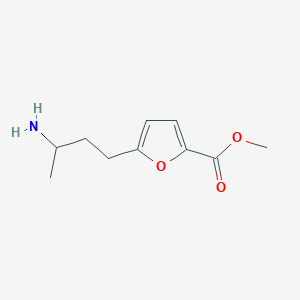
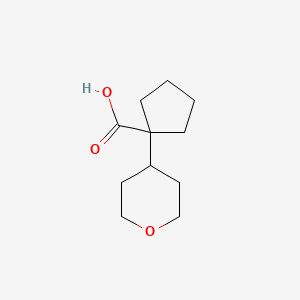
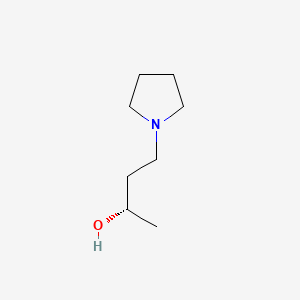
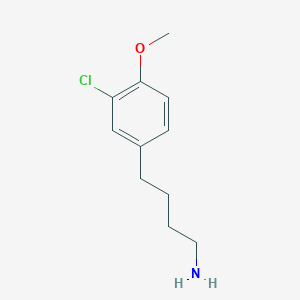
![[2-(1H-indazol-1-yl)ethyl]dimethylamine](/img/structure/B13611070.png)
![rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)
